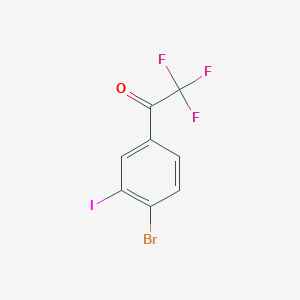

4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

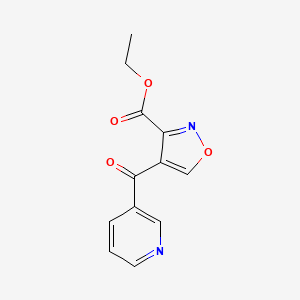

4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is an organic chemical compound with the molecular formula C8H3BrF3IO . It is used in various scientific experiments and may be used in the preparation of carbonyl-bridged bithiazole derivatives .

Synthesis Analysis

The synthesis of 4’-Bromo-2,2,2-trifluoroacetophenone can be achieved from Ethanethioic acid, 2,2,2-trifluoro-, S- (1,1-dimethylethyl) ester and 4-Bromophenylboronic acid .Molecular Structure Analysis

The molecular structure of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is represented by the InChI code: 1S/C8H3BrF3IO/c9-5-2-1-4 (3-6 (5)13)7 (14)8 (10,11)12/h1-3H .Chemical Reactions Analysis

While specific chemical reactions involving 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone are not detailed in the search results, it is known to be used in the preparation of carbonyl-bridged bithiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone include a molecular weight of 378.91 . It is a solid at ambient temperature .Applications De Recherche Scientifique

Organic Synthesis Enhancements

4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone has been pivotal in the derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis. The compound facilitates the preparation of carboxylic acid ester derivatives, enhancing spectrophotometric detection capabilities in HPLC. This application underscores its role in improving analytical methodologies in organic chemistry (Ingalls et al., 1984).

Advancements in Coupling Reactions

The utility of this compound extends to facilitating cross-coupling reactions, a cornerstone of organic synthesis. It has been employed in the optimization of synthesis for various compounds through metal-catalyzed cross-coupling reactions, demonstrating its role in creating complex molecular architectures with high efficiency (Ceretta et al., 2012).

Role in Stereochemical Outcomes

Research has also explored the stereochemical outcomes of reactions involving this compound, such as the McMurry coupling, which yields products with specific cis:trans ratios. This aspect is crucial for synthesizing compounds with desired stereochemical configurations, which can have significant implications in drug development and other areas of chemistry (Daik et al., 1998).

Photocleavage of DNA

In the realm of biochemistry, derivatives of this compound have been studied for their DNA cleaving activities. These studies are foundational for developing new methods for studying genetic materials and could have applications in gene therapy and molecular biology research (Wender & Jeon, 1999).

Comparative Imaging Studies

Moreover, the compound's derivatives have been synthesized for use in comparative imaging studies, integrating PET and SPECT imaging modalities. This application highlights its potential in advancing diagnostic imaging techniques, which are critical for medical research and patient care (Li et al., 2003).

Safety and Hazards

4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

1-(4-bromo-3-iodophenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3IO/c9-5-2-1-4(3-6(5)13)7(14)8(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTKMLKQQWVWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2684475.png)

![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)